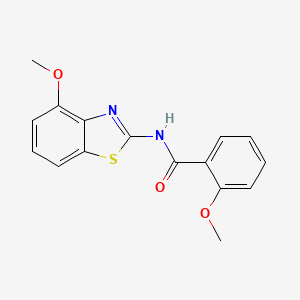

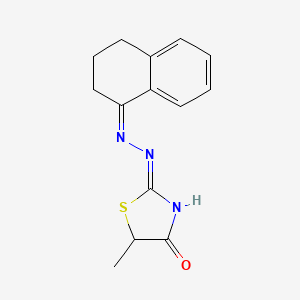

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl fluoroacetate is an ester organic solvent. It has been used in the synthesis of 4-deoxy-4-fluoro-muscarines and as a starting reagent for the synthesis of ethyl (diethoxyphosphoryl)fluoroacetate .

Synthesis Analysis

A preparation method of 2-fluoro ethyl acetoacetate involves taking 2-chloroacetoacetic acid ethyl ester and excessive mixed gas containing fluorine gas as raw materials, using hydrofluoric acid as a solvent and a catalyst, adding a fluorine surfactant, and reacting at a low temperature to obtain the 2-fluoroacetoacetic acid ethyl ester .

Chemical Reactions Analysis

The reaction of 2-fluoro-ethyl acetate and propionyl chloride and the separation of 2-fluoro-3-oxopentanoic acid ethyl ester are realized by adopting a reaction kettle coupled rectifying tower .

Physical And Chemical Properties Analysis

Ethyl fluoroacetate has a density of 1.0±0.1 g/cm^3, a boiling point of 105.5±15.0 °C at 760 mmHg, a vapour pressure of 29.5±0.2 mmHg at 25°C, an enthalpy of vaporization of 34.4±3.0 kJ/mol, and a flash point of 18.2±15.3 °C .

Scientific Research Applications

Fluorinated Acetoacetates

Ethyl fluoroacetate is a precursor to 2-fluoro ethyl acetoacetate , which finds applications in organic synthesis. Fluorinated acetoacetates are versatile intermediates for the preparation of diverse compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Triazole Hybrid Compounds

While not directly related to ethyl fluoroacetate, the concept of hybrid compounds containing both amine and ester functionalities is relevant. Researchers have synthesized 1,2,3-triazole hybrids with amine-ester moieties, exploring their antimicrobial activities and therapeutic potential .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 1-(2-fluoroethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVXUSNDWNYBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)